2-{4-[2-(3-Chlorophenoxy)ethyl]piperazin-1-yl}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(3-chlorophenoxy)ethyl]piperazin-1-yl}ethan-1-ol is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenoxyethyl group and an ethan-1-ol group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(3-chlorophenoxy)ethyl]piperazin-1-yl}ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chlorophenoxyethyl bromide and piperazine.
Nucleophilic Substitution: The 3-chlorophenoxyethyl bromide undergoes nucleophilic substitution with piperazine to form the intermediate compound.
Hydroxylation: The intermediate compound is then subjected to hydroxylation to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Controlling temperature, pressure, and reaction time to maximize yield.
Purification: Using techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(3-chlorophenoxy)ethyl]piperazin-1-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorophenoxy group or to modify the piperazine ring.
Substitution: The chlorophenoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution can introduce various functional groups.
Scientific Research Applications
2-{4-[2-(3-chlorophenoxy)ethyl]piperazin-1-yl}ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: It is used in the development of agrochemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 2-{4-[2-(3-chlorophenoxy)ethyl]piperazin-1-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}ethan-1-ol: Similar structure but with a different position of the chlorine atom.
2-{4-[2-(3-bromophenoxy)ethyl]piperazin-1-yl}ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
2-{4-[2-(3-methylphenoxy)ethyl]piperazin-1-yl}ethan-1-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-{4-[2-(3-chlorophenoxy)ethyl]piperazin-1-yl}ethan-1-ol lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenoxy group may confer distinct pharmacological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H21ClN2O2 |
---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
2-[4-[2-(3-chlorophenoxy)ethyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C14H21ClN2O2/c15-13-2-1-3-14(12-13)19-11-9-17-6-4-16(5-7-17)8-10-18/h1-3,12,18H,4-11H2 |
InChI Key |
LATFXRKUFCCRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CCOC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.